molecular formula C54H36N4 B1336412 tris(4-(9H-carbazol-9-yl)phenyl)amine CAS No. 139092-78-7

tris(4-(9H-carbazol-9-yl)phenyl)amine

Cat. No. B1336412
CAS RN: 139092-78-7
M. Wt: 740.9 g/mol
InChI Key: AWXGSYPUMWKTBR-UHFFFAOYSA-N
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Description

Tris(4-(9H-carbazol-9-yl)phenyl)amine, also known as TCTA, is an electron-rich compound . It has three carbazole units as the pendants and triarylamine at the core . It is widely used as a hole-transport and hole-injection material in light-emitting diodes and perovskite solar cells .


Synthesis Analysis

The synthesis of tris(4-(9H-carbazol-9-yl)phenyl)amine is typically carried out using Ullmann Coupling . A series of star-shaped deep-blue fluorescent emitters have been successfully developed via a simple extension of the oligophenyl chain between two N atoms .


Molecular Structure Analysis

The molecular structure of tris(4-(9H-carbazol-9-yl)phenyl)amine consists of 54 Carbon atoms, 36 Hydrogen atoms, and 4 Nitrogen atoms . The molecule has a high lying LUMO energy level (LUMO = 2.4 eV) .


Chemical Reactions Analysis

Tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits enhanced electroluminescence by exploiting thermally activated delayed fluorescence . When the number of phenyl rings increases, both the absorption and emission for these TCTA-based starbursts are red-shifted .


Physical And Chemical Properties Analysis

Tris(4-(9H-carbazol-9-yl)phenyl)amine is a light yellow, transparent solid . It has a melting point of 179-183 °C . The compound has a molecular weight of 740.89 .

Scientific Research Applications

Hole-Transport and Hole-Injection Material in OLEDs

TCTA is widely utilized as a hole-transport and hole-injection material in Organic Light-Emitting Diodes (OLEDs) . Its electron-rich nature, due to having three carbazole units as pendants and triarylamine at the core, enables efficient transport of positive charges (holes) from the anode to the emitting layer. This results in improved device efficiency and stability .

Perovskite Solar Cells

In perovskite solar cells , TCTA serves a similar function by facilitating hole transport. Its application in these cells contributes to enhanced performance and has been a subject of ongoing research .

Organic Photovoltaic Devices (OPVs)

TCTA is also employed as a hole transport material in Organic Photovoltaic (OPV) devices . Its excellent hole injection and transport properties are crucial for the operation of OPVs, which are a type of solar cell technology .

Hole Transporter Material for OLEDs

As an OLED hole transporter material, TCTA helps to efficiently transport positive charges within the device, which is essential for the creation of high-efficiency OLED displays and lighting systems .

Research on Novel Hole Transporting Materials

There is ongoing research into novel hole transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine derivatives. These materials are being explored for their potential to further enhance the performance of electronic devices such as OLEDs and OPVs .

Mechanism of Action

Target of Action

Tris(4-(9H-carbazol-9-yl)phenyl)amine, also known as 4,4’,4’'-tris(carbazol-9-yl)-triphenylamine, is primarily used in the field of optoelectronics . Its primary targets are the components of light-emitting diodes (LEDs) and perovskite solar cells . It serves as a hole-transporting and hole-injecting material .

Mode of Action

This compound is electron-rich , having three carbazole units as the pendants and triarylamine at the core . It has low electron mobility and has been used as exciton/electron blocking layer materials due to its high lying LUMO energy level (LUMO = 2.4 eV) . It helps to efficiently transport positive charges (holes) from the anode to the emitting layer .

Biochemical Pathways

In the context of optoelectronics, the biochemical pathways are replaced by electronic pathways . The compound facilitates the movement of holes (positive charges) from the anode to the emitting layer in LEDs and perovskite solar cells .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system, in the case of tris(4-(9H-carbazol-9-yl)phenyl)amine, it’s more relevant to discuss its physical properties . It is a solid compound with a molecular weight of 740.89 . It has a high LUMO energy level of 2.4 eV and a HOMO energy level of 5.83 eV .

Result of Action

The result of the action of tris(4-(9H-carbazol-9-yl)phenyl)amine is the improved efficiency and stability of light-emitting diodes and perovskite solar cells . It is a popular phosphorescent host material due to its large band gap (Eg = 3.4 eV) for green, red, and white phosphorescent organic light-emitting diodes (PhOLEDs) .

Action Environment

The action of tris(4-(9H-carbazol-9-yl)phenyl)amine is influenced by the environmental conditions of the device in which it is used. Factors such as temperature, humidity, and the presence of other materials can affect its performance . .

Safety and Hazards

Tris(4-(9H-carbazol-9-yl)phenyl)amine may cause skin and eye irritation, and may be harmful if inhaled . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Future Directions

Tris(4-(9H-carbazol-9-yl)phenyl)amine is widely used in light-emitting diodes and perovskite solar cells . It is a very popular phosphorescent host material due to its large band gap . Future research may focus on developing new applications for this compound in the field of organic optoelectronic technologies .

properties

IUPAC Name

4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXGSYPUMWKTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433330
Record name 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tris(4-(9H-carbazol-9-yl)phenyl)amine

CAS RN

139092-78-7
Record name 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-Tri-9-carbazolyltriphenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of TCTA?

A1: 4,4′,4″-Tris(carbazol-9-yl)-triphenylamine, also known as tris(4-(9H-carbazol-9-yl)phenyl)amine, has the molecular formula C54H36N4 and a molecular weight of 744.90 g/mol.

Q2: Is there any spectroscopic data available for TCTA?

A2: While the provided articles focus on the application of TCTA, they often refer to its well-known spectroscopic properties. For detailed spectroscopic data, please refer to material databases and publications specifically dedicated to characterizing TCTA.

Q3: How does TCTA perform as a hole-transporting material in organic light-emitting diodes (OLEDs)?

A: TCTA is widely used as a hole-transporting material in OLEDs due to its good hole mobility and wide bandgap. [, , , , , , ] Research shows that TCTA's performance can be further enhanced by modifying its structure, such as introducing starburst oligofluorene arms. []

Q4: What is the impact of heat treatment on TCTA's hole transfer properties in quantum dot (QD) hybrid films?

A: Studies have shown that heat treatment can significantly enhance the hole transfer rate and efficiency from CdSe/ZnS and CdSe/CdS/ZnS QDs to TCTA in hybrid films. This is attributed to a reduced distance between the QDs and TCTA molecules after heat treatment. []

Q5: How does TCTA contribute to the stability of air-processed perovskite photodetectors (PPDs)?

A: TCTA acts as a nucleation agent in perovskite films, enhancing their quality. [] Its synergistic effect with moisture promotes rapid nucleation of PbI2-PbCl2, leading to a low density of traps and improved stability in the resulting PPDs. These modified PPDs exhibited remarkable stability, retaining 90% of their initial external quantum efficiency (EQE) even after continuous operation for over 3200 hours. []

Q6: How is TCTA used in lithium battery technology?

A: TCTA is investigated as a potential organic cathode material for lithium batteries. [] Its carbazole groups can be electro-polymerized, improving the cycling stability, rate performance, and voltage of the electrode.

Q7: Can TCTA be used in the development of near-infrared (NIR) OLEDs?

A: Yes, TCTA has been successfully utilized as a component in exciplex-forming systems for NIR OLEDs. [] When combined with an appropriate electron acceptor, like 3-([1,1″:3′,1″-terphenyl]-5′-yl)acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile (APDC-tPh), TCTA forms an exciplex that exhibits NIR emission at around 730 nm. []

Q8: What role does TCTA play in white organic light-emitting diodes (WOLEDs)?

A: TCTA is often employed in the fabrication of WOLEDs due to its hole transport properties and wide bandgap. It helps balance charge carriers and broaden the carrier recombination zone, leading to improved device performance. []

Q9: Are there applications of TCTA beyond optoelectronics?

A: Yes, TCTA's properties make it suitable for applications beyond OLEDs and photodetectors. For instance, a conjugated microporous polymer (CMP) constructed using TCTA demonstrated potential in sewage treatment due to its high specific surface area, broad visible absorption, and photocatalytic properties. []

Q10: How does TCTA interact with other materials to form exciplexes in OLEDs?

A: TCTA can act as an electron donor in exciplex-forming systems. When combined with an appropriate electron acceptor, an excited-state complex is formed, leading to a red-shifted emission compared to the individual components. [, ] The efficiency of exciplex formation and energy transfer depends on the energy level alignment and morphology of the donor-acceptor blend. [, ]

Q11: Can you elaborate on the energy transfer mechanisms involving TCTA in QD-LEDs?

A: In QD-LEDs, TCTA can act as a hole transport layer and facilitate energy transfer to the quantum dots. [, , ] This energy transfer can occur through Förster resonance energy transfer (FRET) when the emission spectrum of TCTA overlaps with the absorption spectrum of the QDs. [] Additionally, charge transfer processes can occur between TCTA and the QDs, influencing the overall device performance. []

Q12: How does the molecular alignment of TCTA affect OLED performance?

A: The molecular alignment of TCTA in thin films can influence charge transport and light outcoupling efficiency in OLEDs. Research indicates that incorporating TCTA into co-evaporated films with polar molecules can enhance its spontaneous orientation polarization, ultimately affecting charge injection and device performance. []

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